ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate
Description
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS 2703745-57-5) is a chiral pyrrolizine derivative with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . The compound features a bicyclic pyrrolizine core with two ketone groups at positions 2 and 5 and an ethyl ester moiety at position 7a. Its (S)-enantiomeric configuration distinguishes it from the racemic mixture (CAS 942603-58-9) .
Properties
IUPAC Name |
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGHZIGHUPYEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(=O)N1CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proline-Derived Pathways
A widely cited route involves proline derivatives as starting materials. As detailed in patent US7199125B2, L-proline is first converted to a urethane-protected intermediate via reaction with an isocyanate (R₁NCO) in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). Subsequent cyclization in refluxing toluene with catalytic sulfuric acid yields a bicyclic hydantoin intermediate.
Key Reaction Conditions:
Cycloaddition Strategies
Patent WO2022015375A1 describes a [3+2] cycloaddition between azomethine ylides and electron-deficient dipolarophiles. The ylide is generated in situ from ninhydrin and a chiral proline ester, which reacts with diethyl acetylenedicarboxylate (DEAD) in ethanol at 50°C. This one-pot method avoids isolation of intermediates and achieves moderate yields (55–60%).
Catalytic Asymmetric Synthesis
Asymmetric catalysis offers a more efficient route to enantiopure product. Source notes the use of chiral Lewis acids, such as bisoxazoline-copper complexes, to induce stereoselectivity during key cyclization steps. For instance, a Cu(OTf)₂/(R)-Ph-BOX catalyst system in dichloromethane at −20°C achieves 85% ee for the (S)-enantiomer.
Comparative Catalytic Performance
| Catalyst System | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| Cu(OTf)₂/(R)-Ph-BOX | CH₂Cl₂ | −20°C | 85 | 72 |
| Rh₂(OAc)₄/(S)-Binap | Toluene | 25°C | 78 | 68 |
| Ni(ClO₄)₂/(S)-Pybox | THF | 0°C | 82 | 70 |
Dehydrative Cyclization Methods
Dehydrative cyclization is pivotal for forming the bicyclic framework. Patent US7199125B2 outlines a method where a linear keto-ester precursor undergoes cyclization in xylene with para-toluenesulfonic acid (PTSA) as a catalyst. Water removal via azeotropic distillation drives the reaction to completion, yielding the pyrrolizine core in 70–75% yield.
Optimized Conditions:
-
Solvent: Xylene
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Catalyst: PTSA (5 mol%)
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Temperature: 120–140°C
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Reaction Time: 6–8 hours
Oxidation and Reduction Strategies
Oxidation of Dihydro Precursors
The 2,5-dioxo moiety is introduced via oxidation of a dihydro intermediate. Patent US7199125B2 employs pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C for selective oxidation, avoiding over-oxidation to carboxylic acids. Yields range from 60–65%, with purity >95% by HPLC.
Chemical Reactions Analysis
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate has been studied for its potential in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Case Studies
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth, suggesting a potential application in developing new antibiotics .
- Anticancer Research : The compound's unique structure may allow it to interfere with cancer cell proliferation. Initial findings suggest that modifications of the compound can lead to enhanced cytotoxicity against specific cancer cell lines .
Laboratory Reagent
Due to its chemical properties, this compound is used as a laboratory reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.
Agrochemical Applications
Research indicates that compounds similar to this compound may possess herbicidal or fungicidal properties. This opens avenues for its use in agrochemicals.
Potential Benefits
- Pest Control : The compound could potentially be developed into a safe and effective pesticide.
- Crop Protection : Its application could enhance crop resilience against fungal pathogens.
Material Science
The unique properties of this compound also make it a candidate for material science applications, particularly in the development of polymers or coatings.
Research Insights
Studies have suggested that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Optical Isomers
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate exists as two enantiomers:
- (S)-Enantiomer (CAS 2703745-57-5): The chirally pure form, often critical for stereoselective biological activity .
- Racemic Mixture (CAS 942603-58-9): A 1:1 mixture of (S)- and (R)-enantiomers, typically used in non-stereospecific applications .
Implications : Enantiomeric purity affects pharmacological properties, such as receptor binding affinity and metabolic pathways.
Substituent Variations
Ester Group Modifications
- Benzyl 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS 216392-65-3):
Core Structure Derivatives
- Methyl-1-(3-chlorophenyl)-3-cyclohexyl-2-nitrohexahydro-1H-pyrrolizine-7a-carboxylate (Compound 24): Introduces a nitro group, a 3-chlorophenyl substituent, and a cyclohexyl group.
Positional Isomerism
- Ethyl 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylate (Hypothetical): A positional isomer with a single ketone at position 3.
Comparative Data Table
Research Findings and Implications
Synthetic Flexibility : Multicomponent reactions enable diverse substituent introductions, as seen in nitropyrrolizine derivatives, broadening applications in medicinal chemistry .
Biological Activity
Overview
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS No. 942603-58-9) is a chiral compound belonging to the pyrrolizine class, known for its diverse biological activities and applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
- Molecular Formula : C10H13NO4
- Molecular Weight : 211.22 g/mol
- Purity : >95%
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound influences its binding affinity and specificity, which can lead to distinct biological effects compared to its enantiomers and other similar compounds .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown activity against KRas G12D mutations, which are prevalent in various cancers. This inhibition could provide a therapeutic avenue for targeting hard-to-treat malignancies .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating potent anticancer properties.
- Enzyme Inhibition Study :
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate | Chiral pyrrolizine | Anticancer, enzyme inhibition |
| Pyrrolizidine Alkaloids | Natural products | Varies (some toxic) |
| Indole Derivatives | Heterocyclic compounds | Antimicrobial, anticancer |
Research Applications
This compound serves as a building block for synthesizing more complex drug candidates. Its role in biological studies includes probing cellular pathways and interactions that are crucial for understanding disease mechanisms . Additionally, its unique chemical properties make it suitable for industrial applications in the synthesis of specialty chemicals.
Q & A
Q. What synthetic methodologies are commonly employed for preparing ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate?
The synthesis typically involves cyclization reactions using pyrrolizine precursors. For example, intermediate steps may include condensation of ethyl esters with cyclic amines under acidic or basic conditions, followed by oxidation to introduce dioxo groups. Reaction optimization often requires temperature control (e.g., reflux in methanol or ethanol) and catalysts like p-toluenesulfonic acid. Purification methods such as recrystallization from ethyl acetate or column chromatography are critical for isolating the target compound .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
X-ray crystallography is the gold standard for confirming molecular geometry and stereochemistry (e.g., space group and lattice parameters) . Complementary techniques include:
Q. How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility hinges on strict control of reaction parameters (solvent purity, temperature gradients) and thorough documentation of intermediates. For example, intermediate 6a–h in similar syntheses requires precise stoichiometry and isolation via acid-base extraction . Peer-reviewed protocols, such as those in HETEROCYCLES, provide validated workflows .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
A factorial design is optimal for multivariable analysis. For instance:
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Density Functional Theory (DFT) calculations assess electron density at carbonyl carbons, predicting susceptibility to nucleophilic attack. Software like Gaussian or ORCA models transition states for reactions (e.g., ester hydrolysis). Experimental validation via kinetic studies (e.g., Arrhenius plots) aligns computational predictions with observed rate constants .
Q. What strategies resolve contradictions in spectral data between synthesized batches?
Contradictions often arise from stereochemical impurities or solvent residues. Strategies include:
- Dynamic NMR : Detects conformational exchange in solution.
- Chiral HPLC : Separates enantiomers if asymmetric centers are present.
- Single-crystal XRD : Reconfirms molecular geometry and rules out polymorphic variations .
Q. How can the compound’s bioactivity be systematically explored using structure-activity relationship (SAR) studies?
SAR requires synthesizing derivatives (e.g., varying ester groups or introducing substituents at positions 2 and 5). Key steps:
- Derivatization : Replace the ethyl ester with benzyl or methyl groups .
- Assays : Test derivatives in enzyme inhibition or receptor-binding assays. Multivariate analysis (e.g., PCA) correlates structural changes with activity trends .
Methodological Considerations
Q. What frameworks guide the design of mechanistic studies for this compound’s reactions?
Link experiments to theoretical frameworks such as frontier molecular orbital (FMO) theory or Marcus theory for electron transfer. For example, FMO analysis explains regioselectivity in Diels-Alder reactions involving the pyrrolizine core .
Q. How should researchers address challenges in scaling up synthesis from milligram to gram quantities?
Scale-up requires optimizing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
